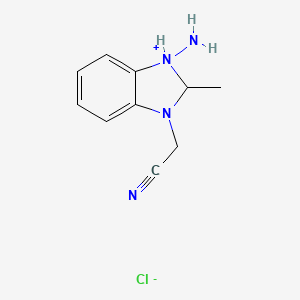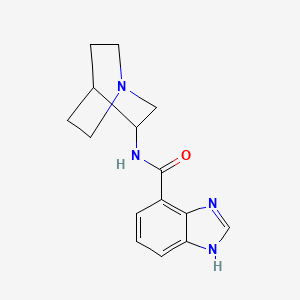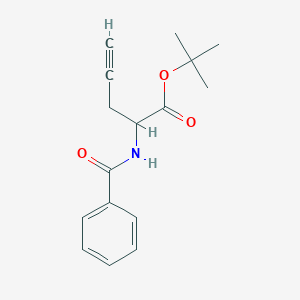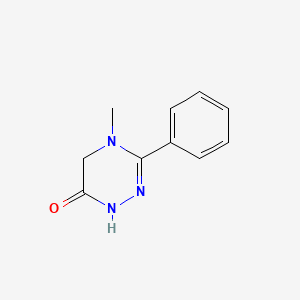
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a cyanomethyl group, and a chloride ion, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringThe final step involves the quaternization of the benzimidazole nitrogen with methyl chloride to yield the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazole: Lacks the chloride ion, resulting in different reactivity and solubility properties.
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide: Similar structure but with a bromide ion instead of chloride, leading to variations in chemical behavior and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
834154-79-9 |
|---|---|
Formule moléculaire |
C10H13ClN4 |
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
2-(3-amino-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)acetonitrile;chloride |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-13(7-6-11)9-4-2-3-5-10(9)14(8)12;/h2-5,8H,7,12H2,1H3;1H |
Clé InChI |
VVWWLUKTBHAIBU-UHFFFAOYSA-N |
SMILES canonique |
CC1[NH+](C2=CC=CC=C2N1CC#N)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)


![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)




![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)




